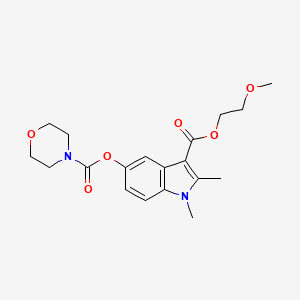

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate

Description

This compound is a substituted indole derivative characterized by a 2-methoxyethyl ester at position 3, methyl groups at positions 1 and 2, and a morpholine-4-carbonyloxy moiety at position 4. The morpholine group introduces polar, hydrogen-bonding capabilities, which may enhance solubility and modulate bioactivity compared to simpler ester or aryl-substituted analogs.

Properties

IUPAC Name |

[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWSDAMPCUAACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table highlights key structural differences between the target compound and analogs from the literature:

*Calculated based on molecular formula.

Key Comparative Insights

- Solubility and Pharmacokinetics : The morpholine group in the target compound likely improves aqueous solubility compared to lipophilic aryl esters (e.g., 4-methylbenzoyloxy in ). Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, which may enhance bioavailability .

- In contrast, 4-methylbenzoyloxy-substituted indoles (e.g., ) may exhibit higher membrane permeability but lower metabolic stability.

- Synthetic Complexity : Introducing the morpholine-4-carbonyloxy group requires additional steps compared to simpler esters (e.g., ethyl or methyl). and suggest that such syntheses involve coupling reactions with activated carbonyl reagents (e.g., chloroformates or acyl chlorides) under basic conditions .

Thermal and Spectroscopic Properties

- Melting Points : Morpholine-containing derivatives typically exhibit lower melting points (e.g., 150–200°C range) compared to benzoyl-substituted analogs (e.g., 233–250°C in ), reflecting reduced crystallinity due to polar substituents.

- Spectroscopic Signatures : The morpholine group would generate distinct $^{13}\text{C}$-NMR signals near 45–65 ppm (morpholine carbons) and $^{1}\text{H}$-NMR peaks at 3.5–4.0 ppm (N–CH$2$ and O–CH$2$) .

Biological Activity

2-Methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate is a complex organic compound notable for its unique structure, which includes an indole core and morpholine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C18H21NO7

- Molecular Weight : 363.36 g/mol

- IUPAC Name : [3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate

The compound's structure facilitates interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes. The compound may modulate signaling pathways critical for cellular function and homeostasis.

Potential Targets:

- Enzymatic Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to specific receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cell cycle progression or inducing apoptosis.

- Anti-inflammatory Effects : There is evidence pointing towards its potential in reducing inflammation, possibly through the modulation of inflammatory cytokines.

- Neuroprotective Properties : Its structural characteristics may confer protective effects against neurodegenerative diseases by stabilizing protein conformations.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-((2-methoxyethoxy)carbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate | Similar indole structure | Moderate antitumor activity |

| 3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate | Benzofuran core | Limited anti-inflammatory effects |

| This compound | Unique combination of morpholine and indole structures | Promising antitumor and neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.